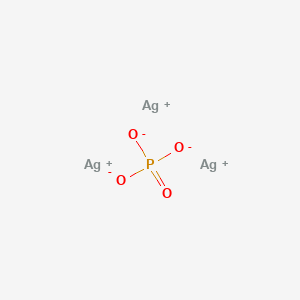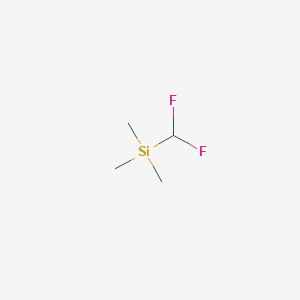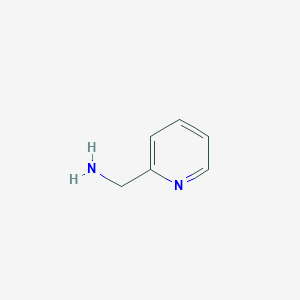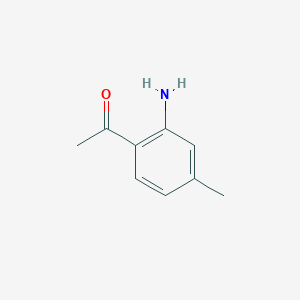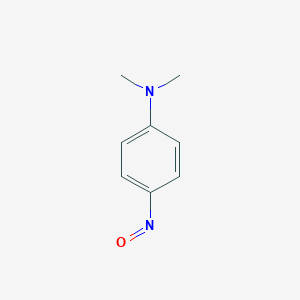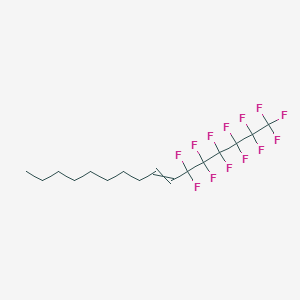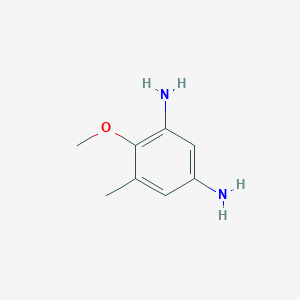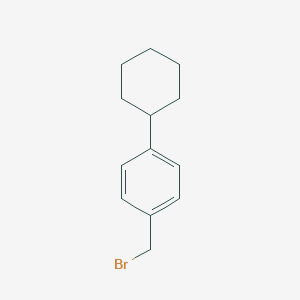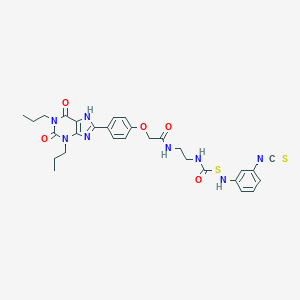
Cyclododecane
概要
説明
Cyclododecane is an organic compound with the chemical formula C₁₂H₂₄ . It is a cyclic alkane, characterized by a twelve-carbon ring structure. At room temperature, this compound appears as a waxy white solid and is soluble in nonpolar organic solvents. This compound is notable for its use as an intermediate in the production of various industrial materials, including Nylon 12, polyesters, and synthetic lubricating oils .
作用機序
Target of Action
Cyclododecane (CDD) is an organic compound with the chemical formula (CH2)12 . It is primarily used as an intermediate in the production of Nylon 12, polyesters, and synthetic lubricating oils . It is also used as a temporary binder to stabilize fragile objects or to seal water-sensitive parts . .
Mode of Action
The mode of action of this compound is primarily physical rather than biochemical. It is a waxy white solid at room temperature and is soluble in nonpolar organic solvents . When applied to fragile objects or water-sensitive parts, it forms a protective layer that slowly sublimates over days or weeks without leaving any residue .
Biochemical Pathways
It is produced industrially through the catalytic trimerisation of butadiene to cyclododecatriene, followed by hydrogenation .
Result of Action
The primary result of this compound’s action is the formation of a protective layer on the surfaces to which it is applied. This layer protects fragile objects or water-sensitive parts from damage or degradation . Over time, the this compound layer sublimates, leaving no residue .
Action Environment
It is lipophilic, usually present in the environment as adsorbed on the surface of soil particles . It has the potential to bioaccumulate . This compound may cause long-lasting harmful effects to aquatic life . Therefore, its use should be managed carefully to minimize environmental impact.
Safety and Hazards
生化学分析
Biochemical Properties
It is known that Cyclododecane is persistent in the environment, as it does not biodegrade easily . It is lipophilic, usually present in the environment as adsorbed on the surface of soil particles .
Cellular Effects
It is known that this compound may cause long-lasting harmful effects to aquatic life
Molecular Mechanism
It is known that this compound is produced by the oxidation of this compound via cyclododecanol
Temporal Effects in Laboratory Settings
This compound has been used as a temporary consolidation material in archaeological excavations due to its relatively slow evaporation compared to other volatile binding mediums . The layer of this compound can last for several weeks
Metabolic Pathways
This compound is involved in the production of laurolactam, a precursor to the polymer Nylon 12
準備方法
Cyclododecane is primarily synthesized through the catalytic trimerization of butadiene to form cyclododecatriene, which is subsequently hydrogenated to yield this compound . The reaction conditions typically involve the use of a catalyst such as nickel or cobalt, and the process is carried out under high pressure and temperature to facilitate the trimerization and hydrogenation steps.
Industrial Production Methods:
Catalytic Trimerization: Butadiene is subjected to catalytic trimerization in the presence of a nickel or cobalt catalyst, resulting in the formation of cyclododecatriene.
Hydrogenation: The cyclododecatriene is then hydrogenated under high pressure and temperature to produce this compound.
化学反応の分析
Cyclododecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions:
Oxidation: this compound can be oxidized to form cyclododecanone and cyclododecanol. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound is less common but can be achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: this compound can undergo halogenation reactions, where halogens such as chlorine or bromine replace hydrogen atoms on the carbon ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.
Substitution: Halogens like chlorine or bromine, often in the presence of light or heat to initiate the reaction.
Major Products:
Oxidation: Cyclododecanone, cyclododecanol.
Substitution: Halogenated this compound derivatives.
科学的研究の応用
Cyclododecane has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of Nylon 12 and other polymers.
Biology: Employed as a temporary binder in the conservation of biological specimens.
Medicine: Utilized in the preparation of pharmaceutical intermediates.
Industry: Acts as a volatile binding medium in the conservation of fragile objects, such as archaeological artifacts and artworks
類似化合物との比較
Cyclodecane (C₁₀H₂₀): A ten-carbon ring structure, less stable and less commonly used in industrial applications.
Cyclotetradecane (C₁₄H₂₈): A fourteen-carbon ring structure, more stable but less volatile compared to cyclododecane.
Uniqueness of this compound:
Volatility: this compound’s ability to sublimate makes it unique among cyclic alkanes, providing a temporary binding medium that leaves no residue.
Industrial Relevance: Its role as an intermediate in the production of Nylon 12 and other polymers highlights its industrial significance .
This compound’s unique properties and versatile applications make it a valuable compound in various scientific and industrial fields. Its ability to sublimate and act as a temporary binder sets it apart from other cyclic alkanes, ensuring its continued relevance in research and industry.
特性
IUPAC Name |
cyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTBPAQBQHZRDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021552 | |
| Record name | Cyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless crystals; [MSDSonline] | |
| Record name | Cyclododecane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4579 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
247 °C | |
| Record name | CYCLODODECANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5557 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water; very soluble in alcohol, ethyl ether | |
| Record name | CYCLODODECANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5557 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.82 g/cu cm at 80 °C | |
| Record name | CYCLODODECANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5557 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.03 [mmHg], 0.0295 mm Hg at 25 °C | |
| Record name | Cyclododecane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4579 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CYCLODODECANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5557 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles from alcohol | |
CAS No. |
294-62-2 | |
| Record name | Cyclododecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=294-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclododecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000294622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclododecane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLODODECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97CN13ZD83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLODODECANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5557 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
60.4 °C | |
| Record name | CYCLODODECANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5557 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is cyclododecane used in art conservation?
A: this compound's key advantage in conservation is its ability to sublime at room temperature, leaving no residue on treated objects [, , , ]. This makes it a valuable temporary consolidant, fixative, barrier layer, and masking material for delicate artifacts [, , , , , , ].
Q2: How does this compound interact with porous materials like stone and paper during conservation treatments?
A: this compound, when applied in a melted form or in solution, penetrates the pores of materials like stone, paper, and wood [, , ]. Upon sublimation, it leaves the structure consolidated but free from residues, making it ideal for temporary stabilization [, ].
Q3: How does the application method influence the effectiveness of this compound as a barrier layer?
A: Studies have shown that the method of this compound application significantly impacts its efficacy. For instance, applying molten this compound followed by a saturated solution in hexane provided superior protection for painted areas on ivory compared to single-layer applications [].
Q4: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C12H24, and its molecular weight is 168.34 g/mol [, ].
Q5: What is known about the conformational properties of this compound?
A: this compound exhibits a flexible structure with multiple conformations. Computational studies, including DFT calculations, have been used to analyze its preferred conformations and the energy barriers associated with their interconversions []. This information is valuable for understanding its behavior in various applications.
Q6: How does the cooling rate from a molten state affect the properties of this compound?
A: Studies using terahertz imaging revealed that this compound's optical properties in the terahertz range are influenced by its cooling rate from the melt []. This finding has implications for its potential use as a contrast-enhancing agent in the terahertz imaging of artworks.
Q7: What techniques are used to visualize this compound on porous materials?
A: Due to its volatility under standard SEM conditions, cryogenic scanning electron microscopy (cryo-SEM) is employed to visualize this compound on porous substrates []. This technique enables the observation of the consolidant distribution within the material's structure.
Q8: Are there any health and safety concerns associated with the use of this compound?
A: While generally considered safe for conservation use, this compound requires precautions due to its volatility [, ]. Inhalation should be minimized, and appropriate personal protective equipment should be used [, ].
Q9: What are the environmental implications of using this compound?
A: As this compound is derived from petroleum, its use and disposal require consideration for potential environmental impact [, ]. Research into its biodegradability and potential ecotoxicological effects is crucial for responsible application [].
Q10: Are there any alternatives to this compound in conservation, and how do they compare?
A: Other volatile materials, such as menthol and camphene, have been explored as alternatives to this compound [, ]. Each possesses different working properties and sublimation rates, requiring careful consideration based on the specific conservation needs [, ].
Q11: What are some potential future applications of this compound in material science?
A11: Beyond conservation, this compound's ability to form temporary, residue-free layers holds promise for applications like:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Acetamide, N-[(2E)-3-[3-(4-chlorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxy-](/img/structure/B44983.png)

![2-((E)-(3-((E)-4-(dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium perchlorate](/img/structure/B44985.png)
![2-[(2-Chloro-5-methylphenoxy)methyl]oxirane](/img/structure/B44988.png)
